molecular formula C8H8O4S B6271617 2-{2H,3H-thieno[3,4-b][1,4]dioxin-2-yl}acetic acid CAS No. 882513-47-5

2-{2H,3H-thieno[3,4-b][1,4]dioxin-2-yl}acetic acid

Cat. No.: B6271617
CAS No.: 882513-47-5
M. Wt: 200.21 g/mol
InChI Key: SQIMSGSVPIZLBB-UHFFFAOYSA-N
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Description

2-{2H,3H-thieno[3,4-b][1,4]dioxin-2-yl}acetic acid is a chemical compound that features a unique structure combining a thieno-dioxin ring system with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2H,3H-thieno[3,4-b][1,4]dioxin-2-yl}acetic acid typically involves the reaction of thieno[3,4-b][1,4]dioxin derivatives with acetic acid or its derivatives under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction between the thieno-dioxin compound and acetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{2H,3H-thieno[3,4-b][1,4]dioxin-2-yl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Esters and amides.

Scientific Research Applications

2-{2H,3H-thieno[3,4-b][1,4]dioxin-2-yl}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2H,3H-thieno[3,4-b][1,4]dioxin-2-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound’s thieno-dioxin ring system can interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2H,3H-thieno[3,4-b][1,4]dioxin-2-yl}acetic acid is unique due to its combination of a thieno-dioxin ring system with an acetic acid moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and organic synthesis .

Properties

CAS No.

882513-47-5

Molecular Formula

C8H8O4S

Molecular Weight

200.21 g/mol

IUPAC Name

2-(2,3-dihydrothieno[3,4-b][1,4]dioxin-3-yl)acetic acid

InChI

InChI=1S/C8H8O4S/c9-8(10)1-5-2-11-6-3-13-4-7(6)12-5/h3-5H,1-2H2,(H,9,10)

InChI Key

SQIMSGSVPIZLBB-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CSC=C2O1)CC(=O)O

Purity

90

Origin of Product

United States

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